molecular formula C12H11NO4S B025278 N-Tosyl-3-pyrrolecarboxylic Acid CAS No. 106058-86-0

N-Tosyl-3-pyrrolecarboxylic Acid

Cat. No.: B025278
CAS No.: 106058-86-0
M. Wt: 265.29 g/mol
InChI Key: UYHPMGMXSFLPOF-UHFFFAOYSA-N
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Description

N-Tosyl-3-pyrrolecarboxylic Acid is an organic compound with the molecular formula C12H11NO4S. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of a pyrrole ring, which is further substituted with a carboxylic acid group at the 3-position. This compound is known for its applications in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

N-Tosyl-3-pyrrolecarboxylic Acid can be synthesized through the reaction of p-toluenesulfonyl chloride with 3-pyrrolecarboxylic acid. The synthetic route involves the following steps:

    Reaction Setup: An excess of phosphorus trichloride is added to an organic solvent such as methylene chloride or xylene.

    Dissolution: 3-pyrrolecarboxylic acid is dissolved in the same organic solvent.

    p-toluenesulfonyl chloride is added dropwise at low temperature.

    Reaction Time: The reaction mixture is allowed to react for several hours.

    Purification: The product is purified by filtration, crystallization, or similar methods.

Chemical Reactions Analysis

N-Tosyl-3-pyrrolecarboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

N-Tosyl-3-pyrrolecarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tosyl-3-pyrrolecarboxylic Acid involves its interaction with molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s biological activities. The exact molecular targets and pathways are still under investigation, but its antimicrobial and anticancer properties suggest interactions with cellular components .

Comparison with Similar Compounds

N-Tosyl-3-pyrrolecarboxylic Acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHPMGMXSFLPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369207
Record name N-Tosyl-3-pyrrolecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106058-86-0
Record name N-Tosyl-3-pyrrolecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (60%; 1.02 mg) was added at 0° C. to a solution of 1H-pyrrole-3-carboxylic acid tert-butyl ester (3.57 g) in tetrahydrofuran (71 ml), stirred at room temperature, then p-toluenesulfonic acid chloride (4.47 g) the mixture was stirred all night and all day. Water was added to the reaction solution, extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The organic solution was concentrated in vacuo, dichloromethane (30 ml) and trifluoroacetic acid (15 ml) were added to the resulting residue and stirred at room temperature for four hours. The solvent was evaporated, water was added to the resulting residue and the precipitated solid was washed with water to give 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid (4.2 g) as a pale yellow solid.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
71 mL
Type
solvent
Reaction Step Three
Quantity
1.02 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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